molecular formula C18H26N2O6 B558472 Boc-D-Orn(Z)-OH CAS No. 16937-92-1

Boc-D-Orn(Z)-OH

Cat. No. B558472
CAS RN: 16937-92-1
M. Wt: 366.4 g/mol
InChI Key: QYYCZJUFHDLLOJ-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Boc-D-Orn(Z)-OH” is also known as Nα-Boc-Nδ-Z-D-ornithine or Nδ-Z-Nα-Boc-D-ornithine . It is an amino acid derivative used in peptide synthesis . The molecular formula of “Boc-D-Orn(Z)-OH” is C18H26N2O6 .


Molecular Structure Analysis

The molecular weight of “Boc-D-Orn(Z)-OH” is 366.41 . The empirical formula is C18H26N2O6 . The exact structure details are not provided in the search results.


Chemical Reactions Analysis

“Boc-D-Orn(Z)-OH” is used in Boc solid-phase peptide synthesis . The specific chemical reactions involving “Boc-D-Orn(Z)-OH” are not provided in the search results.


Physical And Chemical Properties Analysis

“Boc-D-Orn(Z)-OH” appears as a solid . The boiling point is predicted to be 579.1±50.0 °C . The density is predicted to be 1.193±0.06 g/cm3 .

Scientific Research Applications

  • Photocatalysis Applications : Boc-D-Orn(Z)-OH related compounds have been explored for their photocatalytic activities. For instance, a study discussed the construction of a 2D/2D Bi2O2CO3/Bi4O5Br2 heterostructure as a direct Z-scheme photocatalyst, which showed enhanced photocatalytic activity for NOx removal (Zhu et al., 2019).

  • Anticancer Properties : A novel compound of triphenyltin(IV) with N-tert-butoxycarbonyl-l-ornithine (Boc-Orn-OH) was synthesized and found to inhibit the growth of human tumor cell lines. The mechanism of its antiproliferative effect was pro-apoptotic, associated with mitochondrial dysfunction and an increase in p53 levels (Girasolo et al., 2017).

  • Peptide Antagonists : Research has been conducted on Boc-Trp-Orn(Z)-Asp-NH2 and its derivatives as a new family of CCK antagonists. These studies help in understanding the role of different groups in antagonist properties of specific peptide analogues (González-Muñiz et al., 1990).

  • Peptide Synthesis : The compound has been used in stereospecific synthesis of derivatives for use as conformational constraints in peptides, aiding in the development of more structured and functional peptide molecules (Gomez-Monterrey et al., 1993).

  • Cyclization Studies : It has also been used in cyclization studies with tetra- and pentapeptide sequences, providing insights into the synthesis and properties of these peptides (Schmidt & Neubert, 2009).

Safety And Hazards

“Boc-D-Orn(Z)-OH” is classified as Combustible Solids under the Storage Class Code 11 . It is recommended to use personal protective equipment such as dust mask type N95 (US), Eyeshields, Gloves when handling this compound . It may cause eye irritation and may be harmful if inhaled, swallowed, or absorbed through skin .

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O6/c1-18(2,3)26-17(24)20-14(15(21)22)10-7-11-19-16(23)25-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYCZJUFHDLLOJ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCNC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428493
Record name Boc-D-Orn(Z)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Orn(Z)-OH

CAS RN

16937-92-1
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N5-[(phenylmethoxy)carbonyl]-D-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16937-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-D-Orn(Z)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-D-Orn(Z)-OH
Reactant of Route 2
Reactant of Route 2
Boc-D-Orn(Z)-OH
Reactant of Route 3
Reactant of Route 3
Boc-D-Orn(Z)-OH
Reactant of Route 4
Reactant of Route 4
Boc-D-Orn(Z)-OH
Reactant of Route 5
Reactant of Route 5
Boc-D-Orn(Z)-OH
Reactant of Route 6
Reactant of Route 6
Boc-D-Orn(Z)-OH

Citations

For This Compound
11
Citations
MJ Domínguez, MT García-López, R Herranz… - Journal of the …, 1995 - pubs.rsc.org
The reaction sequence that converts Boc-L- or Boc-D-Orn(Z)-OH into 8-amino-3-oxoindolizidine-2-carboxylate derivatives has been examined, in order to determine the step during …
Number of citations: 5 pubs.rsc.org
R SCHMIDT, K NEUBERT - International Journal of Peptide …, 1991 - Wiley Online Library
The tetrapeptide Boc‐d‐Orn‐Phe‐d‐Pro‐Gly‐OH and the pentapeptide sequence Boc‐Tyr(tBu)‐d‐Orn‐Phe‐d‐Pro‐Gly‐OH were used to study the influence of different coupling …
Number of citations: 66 onlinelibrary.wiley.com
H MIHARA, H AOYAGI, H YONEZAWA… - … Journal of Peptide …, 1985 - Wiley Online Library
K‐582 A, an antibiotic heptapeptide, has a sequence of H‐l‐Arg‐l‐Arg(OH)‐d‐Orn‐l‐Thr‐d‐Orn‐l‐Lys‐d‐Tyr‐OH (Arg(OH), threo‐γ‐hydroxyarginine). In order to investigate the …
Number of citations: 2 onlinelibrary.wiley.com
IL Rodionov, LN Rodionova, LK Baidakova… - Tetrahedron, 2002 - Elsevier
Twenty-four bifunctional diketopiperazines, cyclo(-Aax-Bbx-) consisting of glutamic or aspartic acid (Aax) and lysine, ornithine or diaminobutyric (Dab) acid (Bbx) were synthesized. d-…
Number of citations: 37 www.sciencedirect.com
R Schmidt, D Vogel, C Mrestani-Klaus… - Journal of medicinal …, 1994 - ACS Publications
Analogues of the potent and moderately µ-opioid-receptor-selective cyclic d-casomorphin-5 derivative H-Tyr-c [-D-Orn-Phe-D-Pro-Gly-](2) were prepared by conventional solution …
Number of citations: 68 pubs.acs.org
D Vogel, R Schmidt, K Hartung… - … Journal of Peptide …, 1996 - Wiley Online Library
Attempts were undertaken to develop cyclic β‐casomorphin‐5 analogs with improved opioid activity profiles by deletion of the glycine residue in position 5, leading to analogs …
Number of citations: 15 onlinelibrary.wiley.com
JM Bartolomé-Nebreda… - Journal of medicinal …, 1999 - ACS Publications
Analogues of the previously reported potent and highly selective CCK 1 receptor antagonist (4aS,5R)-2-benzyl-5-(N-Boc-tryptophyl)amino-1,3-dioxoperhydropyrido-[1,2-c]pyrimidine (2a…
Number of citations: 18 pubs.acs.org
M Martín-Martínez, JM Bartolomé-Nebreda… - Journal of medicinal …, 1997 - ACS Publications
The synthesis and stereochemical structure−activity relationships of a new class of potent and selective non-peptide cholecystokinin-A (CCK-A) receptor antagonists based on the 1,3-…
Number of citations: 31 pubs.acs.org
MT García-López, I Alkorta, MJ Domínguez… - Letters in Peptide …, 1995 - Springer
In order to enforce different spatial orientations in the C-terminal hexapeptide of neurotensin (NT 8−13 ) and to gain information about the importance of the 10–11 peptide bond for …
Number of citations: 3 link.springer.com
OR Martin, W Zhou, X Wu… - Journal of medicinal …, 2006 - ACS Publications
N δ -l-Homoserinyl-d-ornithinol pseudodipeptides N-acylated with typical Escherichia coli lipid A fatty acid residues and mono-O- or bis-O-phosphorylated have been prepared and their …
Number of citations: 20 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.